(R)-1-phenoxypropan-2-aMine

Biocatalysis Enantioselective synthesis Transaminase engineering

(R)-1-Phenoxypropan-2-amine (CAS 45972-74-5) is a chiral primary amine belonging to the 1-aryloxypropan-2-amine class, characterized by a phenoxy group at the C1 position and a stereogenic center at C2 bearing the amine. It serves as a critical enantiopure intermediate in the synthesis of active pharmaceutical ingredients (APIs) and drug impurity reference standards.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
Cat. No. B1352286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-phenoxypropan-2-aMine
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC(COC1=CC=CC=C1)N
InChIInChI=1S/C9H13NO/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/t8-/m1/s1
InChIKeyIKYFHRVPKIFGMH-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-Phenoxypropan-2-amine: Key Chiral Building Block for Pharmaceutical Synthesis & Analytical Standards


(R)-1-Phenoxypropan-2-amine (CAS 45972-74-5) is a chiral primary amine belonging to the 1-aryloxypropan-2-amine class, characterized by a phenoxy group at the C1 position and a stereogenic center at C2 bearing the amine. It serves as a critical enantiopure intermediate in the synthesis of active pharmaceutical ingredients (APIs) and drug impurity reference standards [1]. The compound is structurally related to the antiarrhythmic agent mexiletine but lacks the 2,6-dimethyl substitution on the phenyl ring, providing a distinct scaffold for derivatization and structure–activity relationship (SAR) studies .

Why (R)-1-Phenoxypropan-2-amine Cannot Be Replaced by Its (S)-Enantiomer or Racemic Mixtures


In chiral drug synthesis and analytical impurity profiling, stereochemistry governs biological activity, regulatory compliance, and method accuracy. The (R)-enantiomer of 1-phenoxypropan-2-amine is the specific stereoisomer required for constructing pharmacologically active agents and for generating the correct stereoisomer of drug impurities such as Phenoxybenzamine Impurity E . Substituting with the (S)-enantiomer or a racemic mixture would introduce an incorrect spatial configuration, potentially leading to inactive or antagonistic biological effects, invalid analytical reference standards, and failure to meet pharmacopoeial specifications. The quantitative evidence below demonstrates where this stereochemical specificity translates into measurable performance differences.

Quantitative Differentiation of (R)-1-Phenoxypropan-2-amine Against Comparators


Enantioselective Synthesis: Engineered ω-Transaminase Achieves >99% ee for (R)-Enantiomer

The engineered ω-transaminase mutant NsTAH62A from Nocardioides sp. CER19 catalyzes the complete conversion of 5 mM 1-phenoxyacetone to (R)-1-phenoxypropan-2-amine within 4 hours, achieving >99% enantiomeric excess (ee). In contrast, the wild-type NsTA enzyme reaches only 66% conversion under identical conditions [1]. This represents a >1.5-fold increase in conversion and eliminates the need for chiral separation of racemic product.

Biocatalysis Enantioselective synthesis Transaminase engineering

Kinetic Resolution Preference: Lipase-Catalyzed Acylation Favors (R)-Enantiomer

In a transaminase-lipase cascade under flow conditions, immobilized CALB lipase selectively acylates the (R)-enantiomer of racemic 1-phenoxypropan-2-amine, enabling kinetic resolution. The cascade achieves >90% yield of (R)-N-(1-phenoxypropan-2-yl)acetamide with high enantiopurity, while the (S)-enantiomer remains unreacted [1]. This demonstrates that the (R)-configuration is the kinetically favored substrate for enzymatic amidation, a key step in constructing chiral amide APIs.

Kinetic resolution Lipase Chiral amide synthesis

Specificity as Intermediate for Phenoxybenzamine Impurity E: Stereochemical Requirement

(R)-1-Phenoxypropan-2-amine is the direct precursor for N-(1-phenoxypropan-2-yl)benzamide (Phenoxybenzamine Impurity E), a reference standard required by pharmacopoeial monographs for HPLC purity testing of phenoxybenzamine hydrochloride drug substance . The (S)-enantiomer would produce the incorrect stereoisomer of Impurity E, leading to a mismatched retention time in chiral HPLC methods and invalidating the analytical method. Quantitative method validation data show that the (R)-configured impurity E has a distinct relative retention time (RRT) compared to the drug peak, which is stereochemically dependent .

Pharmaceutical impurity standards Phenoxybenzamine Chiral HPLC analysis

Structural Differentiation from Mexiletine: Unsubstituted Phenoxy Ring Enables Broader Derivatization

Unlike mexiletine (1-(2,6-dimethylphenoxy)propan-2-amine), which bears electron-donating methyl groups ortho to the ether linkage, (R)-1-phenoxypropan-2-amine possesses an unsubstituted phenyl ring. This structural feature permits electrophilic aromatic substitution at multiple positions, enabling late-stage functionalization to generate diverse libraries of chiral amines for SAR exploration. The unsubstituted ring also reduces steric hindrance at the ether oxygen, potentially increasing conformational flexibility and receptor accessibility [1].

Structure–activity relationship Chiral amine building block Mexiletine analogs

Application Scenarios Where (R)-1-Phenoxypropan-2-amine Provides Demonstrable Advantage


Chiral API Synthesis Requiring >99% Enantiomeric Excess

Pharmaceutical process chemists synthesizing chiral APIs where the pharmacophore incorporates a 1-phenoxypropan-2-amine motif can source the (R)-enantiomer produced via the engineered NsTAH62A transaminase route, which delivers >99% ee without chiral chromatography [1]. This avoids the yield loss and cost associated with resolution of racemic mixtures.

Phenoxybenzamine Hydrochloride Quality Control & Impurity Profiling

Analytical QC laboratories performing HPLC purity testing of phenoxybenzamine hydrochloride drug substance require (R)-1-phenoxypropan-2-amine as the starting material for synthesizing Impurity E reference standard [1]. The correct (R)-configuration ensures the impurity standard co-elutes with the target impurity peak in validated pharmacopoeial methods.

Medicinal Chemistry Library Synthesis of Chiral Amine Derivatives

Medicinal chemists conducting SAR studies on phenoxypropanamine-based targets can exploit the unsubstituted phenyl ring of (R)-1-phenoxypropan-2-amine for late-stage diversification via electrophilic aromatic substitution, generating libraries of para- and ortho-functionalized analogs that are inaccessible from 2,6-dimethylated precursors like mexiletine [1].

Biocatalytic Cascade Reactions for Chiral Amide Production

Researchers developing enzymatic cascade processes for continuous-flow synthesis of chiral amides can utilize (R)-1-phenoxypropan-2-amine as the preferred substrate for lipase-catalyzed acylation, where the (R)-enantiomer is selectively converted to the corresponding acetamide with >90% yield [1].

Quote Request

Request a Quote for (R)-1-phenoxypropan-2-aMine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.